UMP-Morpholidate Enables High-Yield UDP-Sugar Synthesis with 1H-Tetrazole Catalysis
In the synthesis of nucleoside diphosphate sugars, UMP-morpholidate, when coupled with a sugar-1-phosphate in the presence of 1H-tetrazole as a catalyst, achieves high yields (76-91%) for products like UDP-galactose. This is a significant improvement over the classic, uncatalyzed Khorana-Moffatt procedure, which typically provides yields of 65-70% for UDP-sugars [1][2]. This catalyzed method demonstrates UMP-morpholidate's compatibility with modern, high-efficiency synthesis protocols.
| Evidence Dimension | Synthesis Yield of UDP-Sugar |
|---|---|
| Target Compound Data | 76-91% |
| Comparator Or Baseline | Classic uncatalyzed method using UMP-morpholidate: 65-70% |
| Quantified Difference | Up to 1.4-fold increase (from 65% to 91%) |
| Conditions | Coupling of nucleoside 5'-monophosphomorpholidate with sugar-1-phosphate; 1H-tetrazole catalyst, pyridine. |
Why This Matters
The higher yields achieved with 1H-tetrazole catalysis demonstrate that UMP-morpholidate is not just a legacy reagent but a versatile intermediate for optimized, high-throughput synthesis of valuable UDP-sugars, reducing cost per unit of final product.
- [1] Wittmann, V., & Wong, C. H. (1997). 1H-Tetrazole as Catalyst in Phosphomorpholidate Coupling Reactions: Efficient Synthesis of GDP-Fucose, GDP-Mannose, and UDP-Galactose. The Journal of Organic Chemistry, 62(7), 2144-2147. View Source
- [2] Roseman, S., Distler, J. J., Moffatt, J. G., & Khorana, H. G. (1961). Nucleoside Polyphosphates. XI. An Improved General Method for the Synthesis of Nucleotide Coenzymes. Syntheses of Uridine-5′, Cytidine-5′ and Guanosine-5′ Diphosphate Derivatives. Journal of the American Chemical Society, 83(3), 659-663. View Source
